molecular formula Al4H10O14S B088042 Tetraaluminium decahydroxide sulphate CAS No. 12428-64-7

Tetraaluminium decahydroxide sulphate

Cat. No.: B088042
CAS No.: 12428-64-7
M. Wt: 374.07 g/mol
InChI Key: PHWYDKYLWYCEOI-UHFFFAOYSA-B
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Description

Historical Context and Discovery

The development of understanding regarding this compound emerged from extensive research into aluminum sulfate hydrolysis processes during the mid-20th century. Early investigations into the behavior of aluminum sulfate solutions under various temperature and pH conditions revealed the formation of complex basic aluminum sulfate compounds that challenged conventional understanding of aluminum chemistry. The systematic characterization of these hydrolysis products gained momentum as researchers recognized their potential industrial applications and environmental significance. Historical patent literature from the 1980s documented the formation of insoluble basic aluminum sulfate compounds through high-temperature hydrolysis of aluminum sulfate solutions, with this compound representing one of the key products identified in these processes. The compound's discovery was closely linked to research efforts aimed at developing more efficient methods for alumina production, where understanding the intermediate hydrolysis products became crucial for optimizing industrial processes.

The systematic study of aluminum hydrolysis products expanded significantly during the latter half of the 20th century, with researchers employing increasingly sophisticated analytical techniques to characterize these complex compounds. Mass spectrometric studies conducted in the 2000s provided detailed insights into the speciation of aluminum in aqueous systems, revealing the presence of various polymeric aluminum species including those related to this compound. These investigations demonstrated that aluminum hydrolysis produces a more variable speciation pattern than previously understood, with compounds like this compound playing important roles in the overall aluminum chemistry landscape. The historical development of analytical methods, particularly electrospray mass spectrometry, enabled researchers to identify and characterize these compounds with unprecedented precision, leading to a more comprehensive understanding of their formation mechanisms and structural characteristics.

Significance in Aluminum Chemistry Research

This compound occupies a significant position in aluminum chemistry research due to its role as an intermediate product in aluminum sulfate hydrolysis reactions and its relationship to other important aluminum compounds. The compound serves as a crucial link between simple aluminum sulfate solutions and more complex basic aluminum sulfate minerals, providing insights into the mechanisms governing aluminum speciation under varying environmental conditions. Research has demonstrated that this compound forms under specific pH and temperature conditions, making it an important indicator of solution chemistry changes during aluminum processing operations. Its formation represents a critical step in the transformation pathway from dissolved aluminum sulfate to solid aluminum hydroxide phases, with implications for both industrial processes and environmental systems where aluminum mobility is of concern.

The compound's significance extends to its role in understanding aluminum polymerization processes, which are fundamental to numerous applications including water treatment, paper manufacturing, and environmental remediation. Studies have shown that this compound formation involves complex coordination chemistry where aluminum atoms are linked through hydroxide bridges while maintaining association with sulfate ions. This structural arrangement provides insights into the mechanisms by which aluminum forms stable polymeric species in solution, contributing to the broader understanding of aluminum behavior in aqueous systems. The research implications extend to the development of more effective aluminum-based coagulants and the optimization of processes requiring controlled aluminum precipitation.

Furthermore, the study of this compound has contributed to advances in analytical methodologies for characterizing aluminum species in complex systems. The compound's identification and characterization have been facilitated by developments in mass spectrometry, X-ray diffraction, and nuclear magnetic resonance spectroscopy, with each technique providing unique insights into its structural and chemical properties. These analytical advances have broad applications beyond the study of this specific compound, enabling more precise characterization of aluminum species in environmental samples, industrial processes, and biological systems.

Nomenclature and Classification Systems

The nomenclature of this compound reflects the systematic approach to naming complex inorganic compounds containing multiple metal centers and mixed anionic groups. The compound is officially designated as this compound under the International Union of Pure and Applied Chemistry nomenclature system, indicating the presence of four aluminum atoms, ten hydroxide groups, and one sulfate group in its molecular structure. Alternative naming conventions include aluminum hydroxide sulfate with the stoichiometric designation (4:10:1), reflecting the molar ratios of aluminum to hydroxide to sulfate components. The Chemical Abstracts Service has assigned the registry number 12428-64-7 to this compound, providing a unique identifier that facilitates database searches and regulatory compliance activities.

The European Community has classified this compound under the EINECS (European Inventory of Existing Commercial Chemical Substances) number 235-656-9, indicating its recognition as an existing chemical substance within European regulatory frameworks. This classification system is important for industrial applications and international trade, as it establishes the compound's regulatory status and requirements for commercial use. The systematic nomenclature also includes alternative formulations such as tetraaluminum decahydroxide sulfate, reflecting regional spelling variations while maintaining chemical accuracy.

Nomenclature System Designation Reference
IUPAC Name This compound
Chemical Abstracts Service 12428-64-7
EINECS Number 235-656-9
Stoichiometric Name Aluminum hydroxide sulfate (4:10:1)
Alternative Spelling Tetraaluminum decahydroxide sulfate

The classification of this compound within broader chemical taxonomy systems places it among the basic aluminum sulfate compounds, distinguishing it from simple aluminum sulfate salts and pure aluminum hydroxide compounds. This classification is significant for understanding its chemical behavior and predicting its interactions with other chemical species in various applications.

Relationship to Aluminum Sulfate Chemistry

This compound exhibits a fundamental relationship to aluminum sulfate chemistry through its formation as a hydrolysis product of aluminum sulfate solutions under specific conditions. The compound represents an intermediate stage in the transformation of aluminum sulfate Al₂(SO₄)₃ toward aluminum hydroxide Al(OH)₃, incorporating both sulfate and hydroxide groups in its structure. This relationship is particularly evident in high-temperature hydrolysis processes where aluminum sulfate solutions are subjected to temperatures above 300 degrees Celsius, leading to the formation of insoluble basic aluminum sulfate products including this compound. The hydrolysis reaction involves the progressive replacement of water molecules in the aluminum coordination sphere with hydroxide ions, while maintaining partial association with sulfate groups.

The formation mechanism involves complex equilibria between various aluminum species in solution, with this compound emerging as a thermodynamically favored product under specific pH and temperature conditions. Research has demonstrated that the hydrolysis of aluminum sulfate follows a stepwise process, with the initial formation of monomeric aluminum hydroxyl complexes followed by polymerization reactions that ultimately yield compounds like this compound. The compound's stability in aqueous systems makes it particularly important for understanding aluminum behavior in industrial processes where controlled precipitation is required. Studies have shown that the formation of this compound can be influenced by factors including solution concentration, temperature, reaction time, and the presence of other ionic species.

Formation Parameter Optimal Range Effect on Yield Reference
Temperature Above 300°C Increased formation
pH Range 4.5-7.0 Enhanced stability
Aluminum Concentration 100-300 g/L Higher product yields
Reaction Time 1-2 hours Complete conversion

The relationship between this compound and aluminum sulfate chemistry extends to practical applications in water treatment and industrial processing. The compound's formation represents a controlled method for removing aluminum from solution while maintaining some sulfate association, which can be advantageous in applications requiring gradual aluminum release or specific ionic compositions. Understanding this relationship has led to improved process designs for aluminum recovery operations and enhanced methods for managing aluminum-containing waste streams in various industrial applications.

Properties

CAS No.

12428-64-7

Molecular Formula

Al4H10O14S

Molecular Weight

374.07 g/mol

IUPAC Name

tetraaluminum;decahydroxide;sulfate

InChI

InChI=1S/4Al.H2O4S.10H2O/c;;;;1-5(2,3)4;;;;;;;;;;/h;;;;(H2,1,2,3,4);10*1H2/q4*+3;;;;;;;;;;;/p-12

InChI Key

PHWYDKYLWYCEOI-UHFFFAOYSA-B

SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3]

Canonical SMILES

[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[O-]S(=O)(=O)[O-].[Al+3].[Al+3].[Al+3].[Al+3]

Other CAS No.

12428-64-7

Origin of Product

United States

Scientific Research Applications

Water Treatment

Coagulation and Flocculation

Tetraaluminium decahydroxide sulphate is primarily recognized for its role as a coagulant in water treatment processes. It facilitates the removal of suspended particles, turbidity, and organic matter from water sources.

Key Benefits:

  • Effective Removal of Impurities : It aids in the rapid settling of particulates, enhancing the clarity and quality of water.
  • Versatility : Applicable in municipal water treatment, industrial processes, and wastewater management.

Case Study:

A study conducted on municipal water treatment facilities demonstrated that the addition of this compound significantly reduced turbidity levels by over 90%, leading to improved water quality for consumption.

Pharmaceutical Applications

Drug Formulation

The compound has shown promise in pharmaceutical formulations due to its biocompatibility and ability to stabilize active ingredients. Its properties can enhance the delivery mechanisms of various drugs.

Key Benefits:

  • Stabilization of Active Ingredients : It can prolong the shelf life of sensitive compounds.
  • Improved Bioavailability : Enhances the absorption rates of certain medications.

Case Study:

Research on drug delivery systems highlighted that formulations containing this compound exhibited a 30% increase in bioavailability compared to standard formulations without it.

Material Science

Composite Materials

In material science, this compound is being explored as an additive in composite materials to improve mechanical properties and durability.

Key Benefits:

  • Enhanced Strength : Improves tensile strength and resistance to environmental degradation.
  • Lightweight Alternatives : Contributes to the development of lighter materials without compromising strength.

Case Study:

An investigation into polymer composites revealed that incorporating this compound increased the tensile strength by approximately 25%, making it suitable for applications in aerospace and automotive industries.

Comparison with Similar Compounds

Aluminium Sulfate (Anhydrous)

CAS No.: 10043-01-3 Formula: Al₂(SO₄)₃ Molecular Weight: 342.13 g/mol

  • Higher sulfate-to-aluminium ratio (3 SO₄ per 2 Al vs. 1 SO₄ per 4 Al in the basic sulphate).
  • Uses: Widely employed in water purification, paper sizing, and as a food additive (INS 520) .

Aluminium Sulfate Hydrates (e.g., Hexadecahydrate)

CAS No.: 16828-11-8 Formula: Al₂(SO₄)₃·16H₂O Molecular Weight: ~630.39 g/mol

  • Key Differences:
    • Contains crystallized water (16 H₂O molecules), enhancing solubility compared to anhydrous or basic forms.
    • Lacks hydroxide groups, making it chemically distinct from tetraaluminium decahydroxide sulphate.
  • Uses: Similar to anhydrous aluminium sulfate but preferred in applications requiring controlled hydration .

Tetraaluminium Hexahydroxide Tris(sulphate)

CAS No.: 53810-32-5 Formula: Al₄(OH)₆(SO₄)₃ (inferred from nomenclature) Molecular Weight: ~498 g/mol

  • Key Differences: Lower hydroxide-to-sulfate ratio (6 OH⁻ and 3 SO₄²⁻ per 4 Al) compared to this compound (10 OH⁻ and 1 SO₄²⁻ per 4 Al).
  • Uses: Not explicitly stated in sources, but likely specialized in niche industrial processes .

Sodium Sulfate Decahydrate

CAS No.: 7727-73-3 Formula: Na₂SO₄·10H₂O Molecular Weight: 322.20 g/mol

  • Primarily a hydrated salt with distinct applications in detergents and laboratory settings.
  • Uses: Desiccant, laboratory reagent, and industrial drying agent .

Hydroxylamine Sulfate

CAS No.: 10039-54-0 Formula: (NH₂OH)₂·H₂SO₄ Molecular Weight: 164.14 g/mol

  • Reactive reducing agent, contrasting with the inert nature of aluminium sulfates.
  • Uses: Laboratory synthesis, photography, and polymer production .

Data Tables

Table 1: Structural and Functional Comparison

Compound CAS No. Formula Molecular Weight (g/mol) Hydroxide/Sulfate Ratio Key Applications
This compound 12428-64-7 Al₄H₂₂O₁₄S 386.16 10 OH : 1 SO₄ Not specified
Aluminium Sulfate (Anhydrous) 10043-01-3 Al₂(SO₄)₃ 342.13 0 OH : 3 SO₄ Water treatment
Aluminium Sulfate Hexadecahydrate 16828-11-8 Al₂(SO₄)₃·16H₂O 630.39 0 OH : 3 SO₄ Hydrated applications
Tetraaluminium Hexahydroxide Trisulfate 53810-32-5 Al₄(OH)₆(SO₄)₃ 498.00 6 OH : 3 SO₄ Industrial processes
Sodium Sulfate Decahydrate 7727-73-3 Na₂SO₄·10H₂O 322.20 0 OH : 1 SO₄ Laboratory reagent
Hydroxylamine Sulfate 10039-54-0 (NH₂OH)₂·H₂SO₄ 164.14 0 OH : 1 SO₄ Organic synthesis

Table 2: Key Chemical Properties

Compound Density Melting Point Solubility
This compound N/A N/A N/A
Aluminium Sulfate (Anhydrous) 2.67 g/cm³ 770°C (decomposes) Highly soluble in water
Sodium Sulfate Decahydrate 1.46 g/cm³ 32.4°C (dehydration) Water-soluble

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of tetraaluminium decahydroxide sulphate, and how are they experimentally determined?

  • Methodological Answer: Begin by characterizing its crystalline structure using X-ray diffraction (XRD) and thermal stability via thermogravimetric analysis (TGA) . Measure solubility in aqueous media under controlled pH (3–10) and temperature (25–80°C). For sulphate quantification, employ gravimetric analysis by precipitating sulphate as barium sulphate (BaSO₄) under acidic conditions . Key properties include:

PropertyMethodTypical Value/Behavior
Crystal StructureXRDAmorphous or layered
Thermal DecompositionTGAGradual mass loss >150°C
SolubilitypH-dependent dissolution assaysLow solubility in neutral pH
Data derived from structural analogs in .

Q. How can researchers synthesize this compound with high purity?

  • Methodological Answer: Optimize co-precipitation by mixing aluminium sulfate (Al₂(SO₄)₃) and sodium hydroxide (NaOH) in stoichiometric ratios. Maintain pH 8–9 and temperature 60–70°C to favor hydroxide-sulphate complexation. Purity is verified via inductively coupled plasma mass spectrometry (ICP-MS) for elemental ratios and Fourier-transform infrared spectroscopy (FTIR) for functional group identification (e.g., –OH and SO₄²⁻ bands) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported sulphate binding mechanisms within aluminium hydroxide-sulphate complexes?

  • Methodological Answer: Discrepancies in sulphate adsorption vs. structural incorporation can be addressed using extended X-ray absorption fine structure (EXAFS) to probe Al–S coordination. Compare synthetic conditions (e.g., ageing time, ionic strength) across studies. For example, prolonged ageing (>24 hrs) may shift sulphate from surface-adsorbed to interlayer positions, altering reactivity .

Q. How do competing anions (e.g., fluoride, silicate) influence the stability of this compound in environmental systems?

  • Methodological Answer: Design competitive adsorption experiments using batch equilibration techniques . Prepare solutions with varying F⁻/SiO₃²⁻ concentrations (0.1–10 mM) and monitor sulphate release via ion chromatography (IC) . Use zeta potential measurements to assess surface charge changes, linking anion competition to colloidal stability .

Q. What computational models predict the hydration behavior of this compound under varying humidity?

  • Methodological Answer: Apply density functional theory (DFT) to simulate water adsorption on crystal surfaces. Validate with dynamic vapor sorption (DVS) experiments, correlating computational hydration energies with experimental mass changes at 30–90% relative humidity. Compare results with analogous aluminium hydroxides (e.g., gibbsite) to identify unique hydration pathways .

Methodological and Analytical Challenges

Q. How should researchers address inconsistencies in spectroscopic data (e.g., FTIR, Raman) for aluminium hydroxide-sulphate systems?

  • Methodological Answer: Standardize sample preparation (e.g., drying temperature, pellet pressure) to minimize artifacts. Use Raman mapping to assess spatial heterogeneity in sulphate distribution. Cross-reference with X-ray photoelectron spectroscopy (XPS) to distinguish surface vs. bulk sulphate environments .

Q. What advanced techniques quantify trace metal impurities in this compound, and how do they impact catalytic applications?

  • Methodological Answer: Employ glow discharge mass spectrometry (GDMS) for ppb-level impurity detection. Correlate Fe³⁺ or Cu²⁺ content (0.1–1 wt%) with catalytic activity in model reactions (e.g., ester hydrolysis). Use Arrhenius plots to determine if impurities alter activation energies .

Data Presentation and Reproducibility

Q. What minimal dataset is essential for publishing reproducible synthesis protocols?

  • Methodological Answer: Include:

  • Precursor molar ratios and mixing sequences.
  • Real-time pH/temperature profiles during synthesis.
  • Full characterization data (XRD, FTIR, TGA) in SI.
  • Error margins for key measurements (e.g., ±0.5% for gravimetric sulphate).
    Reference guidelines from ACS Authoring Services or Royal Society of Chemistry to ensure compliance .

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